2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Description
Synthesis Analysis
The synthesis of complex pyridine derivatives involves ring opening followed by ring closure reactions, often requiring specific reagents and conditions to afford the desired compounds with high selectivity and yield. For example, similar compounds have been synthesized through reactions involving specific substrates like 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with amino-methyl-1H-pyrazole, leading to novel compounds with unique properties (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of related pyridine derivatives is often determined using single-crystal X-ray diffraction and spectroscopic methods. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), play a crucial role in understanding the vibrational frequencies, structural parameters, and molecular electrostatic potential, providing insights into the stability and reactivity of these compounds (Gumus et al., 2018).
Chemical Reactions and Properties
Pyridine derivatives exhibit a variety of chemical reactions, including nucleophilic substitutions and condensation reactions, leading to a broad range of products with different functional groups. These reactions are influenced by the compound's electronic structure, as evidenced by local reactivity descriptors and natural bond orbital analysis (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, including thermal stability and crystallinity, are essential for understanding the compound's behavior under various conditions. For instance, compounds with similar structures have shown specific crystalline properties and thermal behavior, which are critical for their application in different fields (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are fundamentally important. These can be studied through experimental techniques and computational methods, revealing the compound's potential utility and limitations in various applications (Michalski et al., 2005).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that many bioactive aromatic compounds interact with their targets through various mechanisms, such as electrophilic substitution . The nitro group in the compound could potentially undergo a [1,5] sigmatropic shift , which might influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
properties
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-9-6-7-12(15(16-9)22-2)13-17-14(23-18-13)10-4-3-5-11(8-10)19(20)21/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWCCFQBVNFODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine |
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